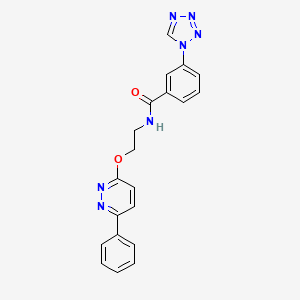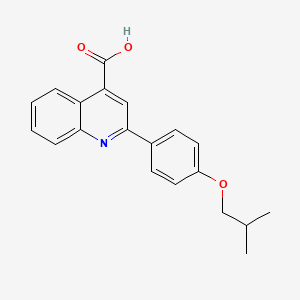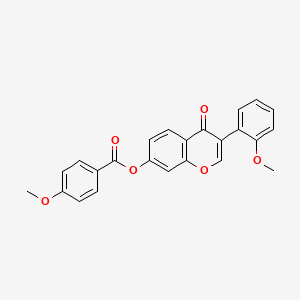
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide" appears to be a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antiallergic, anti-inflammatory, and antiviral activities, as well as their role in cardiac electrophysiology .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions starting from commercially available raw materials. Key steps may include ring-closing reactions, reduction reactions, and acylation reactions, as seen in the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which shares a similar benzamide core structure . Although the specific synthesis route for "this compound" is not detailed in the provided papers, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using techniques such as mass spectroscopy, 1H NMR spectroscopy, infrared spectroscopy (IR), and X-ray analysis . These methods help confirm the identity and purity of the synthesized compounds. The presence of a tetrazolyl group in the compound suggests a potential for bioactivity, as tetrazole moieties are often used in medicinal chemistry due to their resemblance to carboxylic acid functional groups .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of aminopyrazoles to the benzamide structure can lead to the formation of fused heterocycles with significant biological activities . The specific chemical reactions that "this compound" may undergo are not described in the provided papers, but it can be inferred that its reactivity would be influenced by the functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their biological application and are typically determined during the compound characterization process . These properties are influenced by the molecular structure and substituents on the benzamide core. The antiallergic activity of similar compounds has been evaluated using assays like the rat passive cutaneous anaphylaxis (PCA) assay, indicating the importance of these properties in the biological efficacy of the compounds .
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Anticancer Activity
Compounds like Hoechst 33258, known for binding to the minor groove of DNA, are used in cell biology for chromosome and nuclear staining. Their ability to interact specifically with DNA makes them valuable for studying DNA structure, function, and for developing potential anticancer therapies due to their DNA intercalation capabilities (Issar & Kakkar, 2013).
CNS Activity Enhancement
The modification of benzimidazoles, imidazothiazoles, and imidazoles has been explored for enhancing central nervous system (CNS) drug activity. The presence of azole groups and their ability to penetrate the CNS suggest that structural analogs of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide could be potent CNS-active drugs (Saganuwan, 2020).
Antimalarial Drug Targets
Protein farnesyltransferase inhibitors, based on various scaffolds including naphthyridines and tetrahydroquinolines, have shown potential as antimalarial drug targets. Given the structural complexity of this compound, it may also be explored for its potential activity against Plasmodium falciparum (Sharma, 2017).
Antioxidant Activity
The study of antioxidants is crucial across various fields. This compound, due to its structural features, may have antioxidant properties that could be significant in medicinal chemistry and food engineering. Analytical methods such as ORAC, HORAC, and FRAP tests can determine the antioxidant activity of such compounds (Munteanu & Apetrei, 2021).
Biological Significance of Triazine Scaffolds
Triazine scaffolds in heterocyclic compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral activities. The triazine core in this compound could potentially contribute to similar biological activities, making it a valuable compound for further research (Verma, Sinha, & Bansal, 2019).
Eigenschaften
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c28-20(16-7-4-8-17(13-16)27-14-22-25-26-27)21-11-12-29-19-10-9-18(23-24-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWPVSDGGRVSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)
![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)
![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)


![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)
![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)


![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)
![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)